ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate
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Overview
Description
Ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate: is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a suitable catalyst to form the desired pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry: Ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In biological and medicinal research, this compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the production of various bioactive compounds .
Mechanism of Action
The mechanism of action of ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thieno[2,3-d]pyrazole: Another fused heterocyclic compound with similar structural features.
Pyrazolothieno[2,3-d]pyrimidine: A compound with an additional pyrimidine ring fused to the pyrazole-thiophene system.
Uniqueness: Ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate is unique due to its specific ring fusion and the presence of an ester functional group. This combination of features provides distinct reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2103918-66-5 |
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Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-8(11)6-3-5-4-9-10-7(5)13-6/h3-4H,2H2,1H3,(H,9,10) |
InChI Key |
PSMTZOPUCQEKOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)NN=C2 |
Purity |
95 |
Origin of Product |
United States |
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